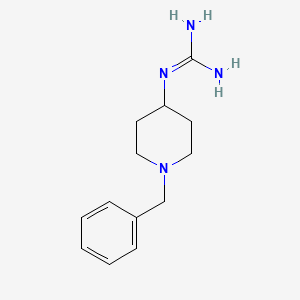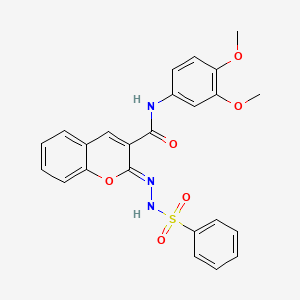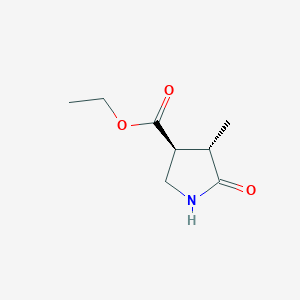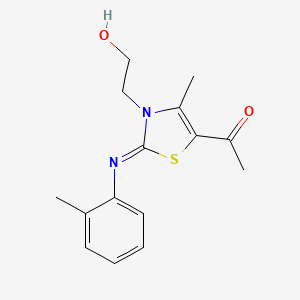
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs. In
Aplicaciones Científicas De Investigación
N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide has potential applications in the field of medicinal chemistry. It has been shown to have activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have activity against certain viruses, such as the human immunodeficiency virus (HIV). In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that are involved in the regulation of gene expression, and inhibition of HDAC activity has been shown to have anticancer effects. Topoisomerases are enzymes that are involved in the regulation of DNA replication and transcription, and inhibition of topoisomerase activity has been shown to have antiviral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of HIV and other viruses. In addition, it has been investigated for its potential as a pain reliever and as a treatment for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide is its potential as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it a promising candidate for the development of drugs with improved efficacy and selectivity. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are many potential future directions for research on N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of N-Methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide involves a series of chemical reactions. The starting materials for the synthesis are 3-bromopyridine and cyclobutanone. The first step involves the reaction of 3-bromopyridine with sodium hydride to form a pyridine anion. The pyridine anion then undergoes a nucleophilic substitution reaction with cyclobutanone to form a cyclobutylpyridine intermediate. The intermediate is then reacted with methylamine and propargyl bromide to form this compound.
Propiedades
IUPAC Name |
N-methyl-N-(3-pyridin-3-ylcyclobutyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-3-5-14(17)16(2)13-8-12(9-13)11-6-4-7-15-10-11/h4,6-7,10,12-13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYIBIFILUMBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)C1CC(C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2874171.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2874172.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)


![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)



![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2874186.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2874189.png)

